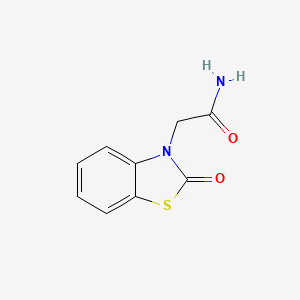

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Beschreibung

Contextualization within the Broader Field of Benzothiazole (B30560) Chemistry Research

Benzothiazoles are a class of heterocyclic compounds characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring. This structural motif is a cornerstone in medicinal chemistry, as it is present in a wide array of pharmacologically active molecules. researchgate.netnih.gov The benzothiazole nucleus is considered a "privileged scaffold" due to its ability to interact with various biological targets, leading to a diverse range of therapeutic effects.

Derivatives of benzothiazole have been extensively studied and have shown a remarkable spectrum of biological activities, including:

Antimicrobial activity: Exhibiting efficacy against various strains of bacteria and fungi. nih.govucl.ac.be

Anticancer activity: Demonstrating cytotoxic effects against several human cancer cell lines. mdpi.com

Anticonvulsant activity: Showing promise in the management of seizures. nih.govresearchgate.net

Anti-inflammatory and Analgesic activity: Displaying potential in reducing inflammation and pain.

Antiviral and Antimalarial activity: Investigated for their potential to combat viral and malarial infections.

The versatility of the benzothiazole ring system allows for the synthesis of a vast number of derivatives through modifications at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting compounds.

Rationale for Academic Investigation of the Chemical Compound and its Analogues

The academic pursuit of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide and its analogues is driven by the quest for novel therapeutic agents with improved efficacy and safety profiles. The presence of the 2-oxo-1,3-benzothiazole core, combined with the acetamide (B32628) side chain, presents a unique chemical architecture that is ripe for exploration.

Researchers are particularly interested in how the N-substitution on the benzothiazole ring with an acetamide group influences the molecule's biological activity. The acetamide moiety can participate in hydrogen bonding and other intermolecular interactions, which are crucial for binding to biological targets. nih.gov Studies on related N-substituted benzothiazole acetamides have indicated that modifications to the acetamide group can significantly impact their anticonvulsant and antimicrobial properties. nih.govresearchgate.net

The investigation into this specific compound and its analogues aims to elucidate structure-activity relationships (SAR), which are fundamental to rational drug design. By systematically synthesizing and evaluating a series of related compounds, researchers can identify the key structural features responsible for a particular biological effect.

Overview of Current Research Landscape Pertaining to the Chemical Compound

While specific research focused exclusively on 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is somewhat limited in publicly accessible literature, the broader research landscape for N-substituted 2-benzothiazolinone acetamides is active. Current investigations in this area are largely centered on the synthesis of novel derivatives and the evaluation of their biological potential, primarily as anticonvulsant and antimicrobial agents.

Synthesis and Characterization: The synthesis of N-substituted benzothiazole acetamides typically involves the reaction of a substituted 2-aminobenzothiazole (B30445) with chloroacetyl chloride to form an intermediate, which is then further reacted to introduce various substituents. researchgate.netsemanticscholar.org Characterization of these compounds is routinely performed using spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their chemical structures. researchgate.netumpr.ac.id

Table 1: Spectroscopic Data for a Related Benzothiazole Acetamide Derivative

| Spectroscopic Technique | Key Observations for N-(6-nitrobenzo[d]thiazol-2-yl)acetamide |

| ¹H NMR (400 MHz, DMSO-d6) | δ 12.75 (s, 1H), 9.03 (s, 1H), 8.26 (d, J = 8.8 Hz, 1H), 7.87 (d, J = 8.8 Hz, 1 H), 2.25 (s, 3 H) researchgate.net |

| HRMS (ESI) | m/z 237.9 [M+H]⁺ researchgate.net |

Biological Evaluation: The primary focus of the biological evaluation of these compounds has been on their anticonvulsant and antimicrobial activities.

Anticonvulsant Activity: Several studies have investigated the anticonvulsant potential of N-substituted acetamide derivatives. researchgate.netnih.gov These studies often employ animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to assess the compounds' ability to prevent or reduce seizures. researchgate.netbiointerfaceresearch.com

Table 2: Anticonvulsant Activity of a Representative N-Benzyl-2-acetamidopropionamide Derivative

| Compound | Test | Animal Model | ED₅₀ (mg/kg, i.p.) |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | MES | Mice | 4.5 nih.gov |

Antimicrobial Activity: The antimicrobial properties of benzothiazole acetamide derivatives are also a significant area of research. nih.govimpactfactor.org These compounds are screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth. ucl.ac.be

Table 3: Antimicrobial Activity of a Representative Benzothiazole Derivative

| Compound | Microorganism | MIC (µg/mL) |

| 2-mercaptobenzothiazole (B37678) derivative 2e | Staphylococcus aureus | 3.12 ucl.ac.be |

| 2-mercaptobenzothiazole derivative 2l | Escherichia coli | 25 ucl.ac.be |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-oxo-1,3-benzothiazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-8(12)5-11-6-3-1-2-4-7(6)14-9(11)13/h1-4H,5H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHAAMBNOQKMMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353762 | |

| Record name | 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-11-8 | |

| Record name | 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 2 Oxo 1,3 Benzothiazol 3 2h Yl Acetamide

Established Synthetic Routes to the Core Benzothiazole (B30560) Scaffold

The synthesis of the benzothiazole core is a well-established area of organic chemistry, with several key strategies available. Many of these routes begin with ortho-substituted anilines. A prevalent method involves the reaction of 2-aminothiophenols with various carbonyl compounds, such as carboxylic acids, acyl chlorides, or aldehydes. The choice of the carbonyl-containing reactant determines the substituent at the 2-position of the benzothiazole ring. For instance, condensation with carboxylic acids or their derivatives typically yields 2-substituted benzothiazoles.

Another significant approach is the reaction of o-haloanilines with a sulfur source. For example, 2-mercaptobenzothiazole (B37678) derivatives can be efficiently synthesized from o-haloanilines and carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method avoids the use of harsh conditions and transition metals. The resulting 2-mercaptobenzothiazole is a versatile intermediate that can be further modified. For instance, the thiol group can be alkylated or oxidized to form a disulfide bridge, or it can be converted to other functional groups, providing access to a wide range of derivatives.

Furthermore, intramolecular cyclization reactions of ortho-substituted anilines are also employed. These methods provide a robust foundation for accessing the fundamental benzothiazole ring system, which is the prerequisite for the synthesis of more complex derivatives like 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide.

Specific Synthesis of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

The synthesis of the title compound involves the formation of the benzothiazol-2-one core followed by N-alkylation with an acetamide (B32628) moiety.

The conventional synthesis of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically starts from a pre-formed 1,3-benzothiazol-2(3H)-one. This precursor can be prepared through various methods, including the reaction of 2-aminothiophenol (B119425) with phosgene (B1210022) or its equivalents. The key step is the N-alkylation of the benzothiazol-2-one nitrogen atom.

A common strategy involves reacting the sodium or potassium salt of 1,3-benzothiazol-2(3H)-one with a 2-haloacetamide, such as 2-chloroacetamide (B119443). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The nucleophilic nitrogen of the benzothiazolone anion displaces the halide on the acetamide reagent to form the desired N-C bond.

Alternatively, the synthesis can proceed via the preparation of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid. This intermediate can be synthesized by alkylating 1,3-benzothiazol-2(3H)-one with an ethyl haloacetate (e.g., ethyl chloroacetate) followed by hydrolysis of the ester. The resulting carboxylic acid is then coupled with ammonia (B1221849) or an ammonium (B1175870) salt using a suitable coupling agent, such as a carbodiimide, to form the final acetamide product. This two-step approach allows for the synthesis of a variety of N-substituted acetamide derivatives by using different amines in the final coupling step.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds, including benzothiazole derivatives. The synthesis of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide and its analogs can be significantly expedited using microwave irradiation.

In a typical microwave-assisted procedure, 1,3-benzothiazol-2(3H)-one is reacted with 2-chloroacetamide in the presence of a base, such as potassium carbonate, in a suitable solvent like DMF or even under solvent-free conditions. The use of microwave heating can dramatically reduce the reaction time from hours to minutes compared to conventional heating methods. The efficiency of this method makes it particularly attractive for the rapid generation of libraries of related compounds for screening purposes. Optimization of reaction conditions often involves screening different bases, solvents, microwave power levels, and reaction times to maximize the yield of the desired product. The use of green solvents like glycerol (B35011) has also been explored in the microwave-assisted synthesis of the benzothiazole scaffold, offering environmental benefits.

Strategies for Derivatization and Analog Synthesis of the Chemical Compound

The structure of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogs. The primary strategies for derivatization involve modification of the terminal acetamide group and substitution on the aromatic benzothiazole ring system.

The acetamide moiety is a prime target for derivatization. A straightforward approach involves the hydrolysis of the acetamide to the corresponding carboxylic acid, (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid. This acid serves as a versatile intermediate for the synthesis of a wide array of amides and esters.

By employing standard peptide coupling protocols, the carboxylic acid can be reacted with a variety of primary and secondary amines to generate N-substituted acetamide derivatives. This allows for the introduction of diverse functional groups and structural motifs at this position. For example, reaction with substituted anilines or various heterocyclic amines can lead to analogs with potentially different physicochemical properties.

Below is an interactive table summarizing examples of N-substituted acetamide derivatives synthesized from the corresponding acetic acid precursor.

| Amine Reactant | Resulting Derivative | Reference |

| 4-Ethylpiperazine | 3-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one | |

| 4-(Propan-2-yl)piperazine | 5-Chloro-3-{2-oxo-2-[4-(propan-2-yl)piperazin-1-yl]ethyl}-1,3-benzothiazol-2(3H)-one | |

| 4-Butylpiperazine | 3-[2-(4-Butylpiperazin-1-yl)-2-oxoethyl]-5-chloro-1,3-benzothiazol-2(3H)-one | |

| Substituted anilines | 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(substituted phenyl)acetamides | |

| 5-Aryl-1,3,4-thiadiazol-2-amine | N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide |

This table is for illustrative purposes and showcases the types of derivatives that can be synthesized.

Furthermore, the methylene (B1212753) bridge of the acetamide can also be a site for modification, although this is less common.

The benzene (B151609) ring of the benzothiazole scaffold is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of substituents at various positions (typically 4, 5, 6, and 7). The directing effects of the fused thiazole (B1198619) ring and any existing substituents will govern the position of substitution.

Common electrophilic substitution reactions include:

Halogenation: Introduction of chloro, bromo, or iodo groups using appropriate halogenating agents. For instance, chlorination can be achieved to produce derivatives like 5-chloro-1,3-benzothiazol-2(3H)-one, which can then be used as a starting material for the synthesis of the corresponding acetamide derivative.

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group, providing a handle for further functionalization.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups. For example, 6-acyl-1,3-benzothiazol-2(3H)-one derivatives have been synthesized and subsequently converted to their corresponding acetic acid and acetamide derivatives.

Nucleophilic aromatic substitution (SNAr) is also possible, particularly if the benzene ring is activated by electron-withdrawing groups. This allows for the displacement of a leaving group, such as a halogen, by a nucleophile.

The following table provides examples of reaction conditions for introducing substituents onto the benzothiazole ring.

| Reaction Type | Reagents and Conditions | Position of Substitution | Reference |

| Halogenation (Chlorination) | SO2Cl2 | 5-position | |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | 6-position | |

| Nitration | HNO3, H2SO4 | 6-position |

This table provides representative examples of substitution reactions.

By combining modifications to both the acetamide moiety and the benzothiazole ring, a vast library of structurally diverse analogs of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can be systematically synthesized.

Formation of Hybrid Compounds Integrating Other Heterocyclic Systems

The structure of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide serves as a valuable building block for the synthesis of more complex molecular architectures known as hybrid compounds. These compounds are created by covalently linking the primary benzothiazole acetamide scaffold to other heterocyclic ring systems. The primary strategies for achieving this involve forming a new amide bond at the acetamide's terminal end or by utilizing a reactive intermediate, such as a chloroacetamide derivative, to connect with other heterocycles.

One prominent method involves the condensation reaction between the carboxylic acid precursor, 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid, and an amino-functionalized heterocycle. For instance, in the synthesis of derivatives linking the benzothiazole core to a 1,3,4-thiadiazole (B1197879) moiety, researchers have successfully used carbodiimide-mediated condensation. researchgate.net This reaction couples the acetic acid group with various 2-amino-5-aryl-1,3,4-thiadiazoles, forming a new amide linkage that results in a hybrid molecule containing both the benzothiazole and thiadiazole systems. researchgate.net

Another effective synthetic route employs a key intermediate, N-(substituted)-2-chloroacetamide, which is then reacted with a heterocyclic compound containing a nucleophilic group, typically a thiol (-SH). This approach has been used to link a benzothiazole core to other heterocycles such as 1,3,4-thiadiazole, benzoxazole, and benzimidazole (B57391). impactfactor.orgnih.gov The reaction proceeds via nucleophilic substitution, where the thiol group on the target heterocycle displaces the chlorine atom on the chloroacetamide intermediate, forming a stable thioether (-S-) bridge. impactfactor.org This strategy is illustrated in the synthesis of compounds like 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide. impactfactor.org

Further elaboration on this theme involves multi-step syntheses to create molecules incorporating multiple heterocyclic systems. For example, benzothiazole derivatives have been functionalized to include both thiadiazole and thiazolidinone rings, resulting in complex hybrids with potential applications in medicinal chemistry. nih.gov

A summary of representative synthetic transformations is provided in the table below.

| Starting Heterocycle 1 | Starting Heterocycle 2 | Coupling Strategy | Linkage Formed | Resulting Hybrid System |

| 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid | 2-Amino-5-aryl-1,3,4-thiadiazole | Carbodiimide Condensation | Amide (-CONH-) | Benzothiazole-Thiadiazole researchgate.net |

| N-(benzo[d]thiazol-2-yl)-2-chloroacetamide | Benzo[d]oxazole-2-thiol | Nucleophilic Substitution | Thioether (-S-CH2-) | Benzothiazole-Benzoxazole impactfactor.org |

| N-(benzo[d]thiazol-2-yl)-2-chloroacetamide | 5-Amino-1,3,4-thiadiazole-2-thiol | Nucleophilic Substitution | Thioether (-S-CH2-) | Benzothiazole-Thiadiazole impactfactor.org |

| 2-Mercaptobenzimidazole | Substituted 4-oxothiazolidin-3-yl acetamide | Nucleophilic Substitution | Thioether (-S-CH2-) | Benzimidazole-Thiazolidinone nih.gov |

Analytical Characterization Techniques in Synthetic Research of the Chemical Compound

The structural elucidation and confirmation of newly synthesized derivatives of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide are established through a combination of modern spectroscopic and analytical methods. These techniques are essential for verifying the successful formation of the target hybrid compounds and assessing their purity.

Spectroscopic Methods:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is crucial for identifying the presence of key functional groups. Characteristic absorption bands confirm the integrity of the core structure and the formation of new bonds. For example, spectra typically show strong absorption peaks for the amide C=O stretching (around 1660-1700 cm⁻¹), the benzothiazole ring C=O stretching (around 1720 cm⁻¹), and N-H bond stretching (around 3150-3400 cm⁻¹). researchgate.netimpactfactor.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for determining the precise molecular structure.

¹H NMR: Provides detailed information about the chemical environment of protons. Key signals that chemists look for include a characteristic singlet for the N-CH₂ protons of the acetamide linker (typically around δ 5.3 ppm), multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the benzothiazole ring and any newly introduced aryl groups, and a singlet for the amide N-H proton (often at δ 12-13 ppm). researchgate.netimpactfactor.orgnih.gov

¹³C NMR: Complements ¹H NMR by providing data on the carbon skeleton. It is used to confirm the presence of carbonyl carbons (amide and ring), aromatic carbons, and the methylene carbon of the acetamide group. nih.govnih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HREI-MS) is employed to determine the accurate molecular weight of the synthesized compounds. nih.gov The observed molecular ion peak ([M]⁺) must match the calculated molecular weight of the proposed structure, thus confirming its elemental composition. nih.gov

Other Analytical Techniques:

Elemental Analysis: This technique provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the compound. The experimental values must align with the calculated percentages for the proposed molecular formula, serving as a critical check of purity and structural correctness. researchgate.net

Single-Crystal X-ray Diffraction: For compounds that can be grown as single crystals, this method provides unambiguous proof of the molecular structure. It determines the precise spatial arrangement of atoms and the connectivity of bonds, offering a definitive three-dimensional model of the molecule. researchgate.net

Melting Point (M.P.) Determination: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp and specific melting point range is indicative of a pure compound. researchgate.netimpactfactor.org

The following table summarizes the key analytical data used in the characterization of a representative hybrid compound, N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide. researchgate.net

| Analytical Technique | Observed Data | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 13.20 (s, 1H, N–H), 7.42–8.11 (m, 7H, ArH), 5.37 (s, 2H, N–CH₂) | Confirms the presence of the amide proton, aromatic protons, and the methylene protons of the acetamide linker. researchgate.net |

| FTIR (KBr) | υ: 3159 (N–H), 1722, 1661 (C=O), 1598 (C=C), 1311 (C–N) cm⁻¹ | Indicates the presence of the N-H bond, two distinct carbonyl groups (ring and amide), aromatic C=C bonds, and C-N bonds. researchgate.net |

| Elemental Analysis | Found: C, 50.82%; H, 2.45%; N, 13.71% | Corresponds closely to the calculated values (C, 50.49%; H, 2.49%; N, 13.85%), confirming the empirical formula. researchgate.net |

Molecular and Biochemical Mechanisms of Action Investigated for 2 2 Oxo 1,3 Benzothiazol 3 2h Yl Acetamide Derivatives

Identification and Elucidation of Molecular Targets

The pharmacological effects of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide derivatives are largely attributed to their ability to interact with specific molecular targets, primarily enzymes and receptors. These interactions can lead to the inhibition of enzymatic activity or the modulation of receptor signaling, thereby influencing physiological and pathological processes.

Enzyme Inhibition Studies

Extensive research has been conducted to evaluate the inhibitory effects of these derivatives on a range of enzymes implicated in various diseases.

α-Glucosidase: Certain benzothiazole-based oxadiazole derivatives have demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov All tested analogs showed varying degrees of α-glucosidase inhibition, with IC50 values ranging from 0.5 ± 0.01 to 30.90 ± 0.70 μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 866.30 ± 3.20 μM). nih.gov This suggests their potential in managing postprandial hyperglycemia. nih.gov

DprE1: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis. nih.govnih.gov Benzothiazole (B30560) derivatives have been identified as inhibitors of DprE1, highlighting their potential as anti-tuberculosis agents. nih.govvlifesciences.com For instance, a benzimidazole (B57391) derivative, developed through scaffold morphing from an azaindole series, exhibited potent DprE1 enzyme inhibition and antimycobacterial activity. nih.gov

Cholinesterase: A series of 2-(2-oxobenzo[d]thiazol-3(2H)-yl)-N'-(substituted)acetohydrazide derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Several of these compounds displayed significant inhibitory effects, with compound M13 being the most potent inhibitor of BChE with an IC50 value of 1.21 μM, followed by M2 with an IC50 of 1.38 μM. mdpi.com

COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. Some benzothiazole derivatives have been investigated as potential COX-2 inhibitors. nih.govnih.govnih.gov For example, N-(benzo[d]thiazol-2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino)phenoxy)acetamide (S-4) has been identified as a promising COX-2 inhibitor with significant anti-inflammatory and analgesic effects.

| Enzyme | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| α-Glucosidase | Benzothiazole based oxadiazoles (B1248032) | IC50 values ranging from 0.5 ± 0.01 to 30.90 ± 0.70 μM, significantly more potent than acarbose. | nih.gov |

| DprE1 | Benzimidazole derivatives | Potent DprE1 inhibition and antimycobacterial activity. | nih.gov |

| Cholinesterase (BChE) | 2-(2-oxobenzo[d]thiazol-3(2H)-yl)-N'-(substituted)acetohydrazides | Compound M13 showed an IC50 value of 1.21 μM. | mdpi.com |

| COX-2 | N-(benzo[d]thiazol-2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino)phenoxy)acetamide (S-4) | Displayed the highest anti-inflammatory and analgesic effects in its series. |

Receptor Antagonism/Agonism

The interaction of these derivatives with specific receptors has also been a focal point of research, particularly in the context of inflammatory and neurological disorders.

CCR3 Receptor: The C-C chemokine receptor 3 (CCR3) is involved in eosinophil recruitment in allergic inflammation. nih.gov Certain 2-(benzothiazolethio)acetamide derivatives have been identified as CCR3 receptor antagonists. nih.gov Through derivatization, a compound was discovered that exhibited an 820-fold selectivity for CCR3 (IC50 = 2.3 nM) over CCR1 receptors (IC50 = 1900 nM). nih.gov This compound also showed potent functional antagonist activity in inhibiting eotaxin- and RANTES-induced Ca2+ increases in eosinophils. nih.gov

Modulation of Cellular Pathways and Biological Processes

Investigations into Antioxidant Mechanisms

Several studies have highlighted the antioxidant properties of benzothiazole derivatives. niscair.res.in These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases. niscair.res.in A series of benzothiazol-2-yl-hydrazone derivatives were synthesized and screened for their antioxidant activity, with several compounds bearing a methoxy (B1213986) group showing promising results, even better than the standard ascorbic acid. niscair.res.in

Studies on Anti-inflammatory Pathways

The anti-inflammatory effects of these derivatives are often linked to their ability to inhibit pro-inflammatory enzymes like COX-2. nih.gov By reducing the production of prostaglandins, these compounds can alleviate inflammation. nih.gov For instance, certain oxadiazoles clubbed with a benzothiazole nucleus have demonstrated comparable anti-inflammatory activity to diclofenac (B195802) sodium at micromolar concentrations.

Elucidation of Cellular Anti-proliferative Mechanisms

A growing body of evidence suggests that benzothiazole derivatives possess anti-proliferative activity against various cancer cell lines. nih.govmdpi.com A library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized and tested, showing a marked reduction in the viability of paraganglioma and pancreatic cancer cells at low micromolar concentrations. nih.gov One derivative, in particular, showed a greater anti-proliferative effect and higher selectivity against cancer cells. nih.gov Furthermore, combinations of this derivative with gemcitabine (B846) at low concentrations resulted in enhanced and synergistic effects on pancreatic cancer cell viability. nih.gov

| Cellular Pathway/Biological Process | Key Findings | Reference |

|---|---|---|

| Antioxidant Mechanisms | Benzothiazol-2-yl-hydrazone derivatives with methoxy groups showed potent radical scavenging activity, surpassing ascorbic acid. | niscair.res.in |

| Anti-inflammatory Pathways | Oxadiazoles combined with a benzothiazole nucleus showed anti-inflammatory activity comparable to diclofenac sodium. | |

| Cellular Anti-proliferative Mechanisms | Phenylacetamide derivatives with a benzothiazole nucleus significantly reduced viability of paraganglioma and pancreatic cancer cells. Synergistic effects were observed with gemcitabine. | nih.gov |

Structure Activity Relationship Sar Studies of 2 2 Oxo 1,3 Benzothiazol 3 2h Yl Acetamide Analogues

Identification of Key Pharmacophoric Features Governing Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For benzothiazole-based acetamide (B32628) derivatives, several key features have been identified as crucial for their interaction with various biological targets.

The core structure itself, consisting of the benzothiazole (B30560) ring fused to a thiazolinone ring, is a primary determinant of activity. This bicyclic system provides a rigid scaffold that correctly orients the other functional groups for optimal interaction with a receptor or enzyme active site. nih.gov The benzothiazole moiety, a recognized "privileged scaffold" in medicinal chemistry, is involved in various biological activities, including anticancer and antimicrobial effects. nih.govnih.gov

Key pharmacophoric features generally identified for this class of compounds include:

Aromatic/Hydrophobic Region: The benzene (B151609) ring of the benzothiazole core typically engages in hydrophobic or π-stacking interactions within the target's binding pocket. researchgate.net

Hydrogen Bond Acceptors: The oxygen atom of the 2-oxo group on the thiazole (B1198619) ring and the oxygen atom of the acetamide carbonyl group are critical hydrogen bond acceptors. researchgate.net These groups can form crucial hydrogen bonds with amino acid residues in the active site, anchoring the molecule.

Hydrogen Bond Donor: The N-H group of the acetamide linker can act as a hydrogen bond donor, providing an additional point of interaction. researchgate.net

A pharmacophore hypothesis developed for a series of benzothiazole derivatives identified a model comprising one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as essential for potent inhibition of the p56lck kinase. researchgate.net While this was for a specific target, it highlights the general types of interactions that this scaffold is capable of forming. The methylene (B1212753) bridge (-CH₂) in the acetamide linker is also a characteristic feature, contributing to the spatial arrangement of the pharmacophoric elements. nih.gov

Impact of Structural Modifications on Biological Activity and Selectivity

Systematic structural modifications of the 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide scaffold have provided significant insights into the SAR of these analogues. Changes have been explored at three primary locations: the benzothiazole ring, the acetamide nitrogen, and the methylene bridge of the acetamide group.

Modifications on the Benzothiazole Ring: Substituents on the benzene portion of the benzothiazole ring can significantly influence potency and selectivity. For instance, in a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides studied for urease inhibition, the introduction of various aryl groups at the 6-position via Suzuki cross-coupling led to compounds with potent activity, often exceeding that of the standard inhibitor, thiourea. nih.gov The electronic nature and position of these substituents are critical. A study on 2-(benzothiazolylthio)acetamide derivatives as CCR3 antagonists found that incorporating substituents into the benzene ring resulted in compounds with nanomolar binding affinity and high selectivity over the CCR1 receptor. nih.gov

Table 1: Urease Inhibition Activity of N-(6-arylbenzo[d]thiazol-2-yl)acetamide Analogues nih.gov

| Compound | R Group (at position 6) | % Inhibition | IC₅₀ (µM) |

| 3a | Phenyl | 85.1 ± 1.2 | 19.4 |

| 3b | 4-Methylphenyl (p-tolyl) | 89.2 ± 0.9 | 15.2 |

| 3c | 4-Chlorophenyl | 83.5 ± 1.1 | 20.1 |

| 3d | 4-Methoxyphenyl | 86.3 ± 0.8 | 18.5 |

| 3e | 3-Nitrophenyl | 81.7 ± 1.3 | 22.3 |

| Thiourea (Standard) | - | 71.3 ± 0.5 | 21.6 |

This table is interactive. You can sort and filter the data.

Modifications on the Acetamide Nitrogen: The nitrogen atom of the acetamide linker is a common site for introducing diverse substituents to explore new interactions with the biological target. Synthesizing series of N-alkyl/aryl acetamide derivatives allows for the probing of steric and electronic requirements in the binding site. researchgate.net For example, a series of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared, demonstrating that large, heterocyclic aryl groups could be accommodated at this position, leading to novel compounds with potential biological activities. researchgate.net Similarly, complex moieties like 2,4-dioxothiazolidine have been attached to the acetamide nitrogen, resulting in hybrids such as 2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide, which was evaluated for anticancer activity. nih.gov These extensive modifications highlight the versatility of the acetamide nitrogen as a point for derivatization to tune the pharmacological profile.

Modifications of the Acetamide Linker: While less common, modifications to the methylene (-CH₂-) bridge of the acetamide linker can also impact activity. Altering the length or rigidity of this linker can change the distance and orientation between the benzothiazole core and the substituent on the acetamide nitrogen, which can be critical for fitting into a specific binding pocket.

These studies collectively demonstrate that the biological activity and selectivity of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide analogues can be finely tuned through structural modifications at various positions on the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. excli.de This approach is instrumental in understanding the physicochemical properties that govern the activity of a drug candidate and in predicting the potency of newly designed molecules. nih.gov

For derivatives related to the 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide scaffold, several QSAR studies have been performed to guide drug design. In one study on 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors, a QSAR model was developed using a stepwise-multiple linear regression (SW-MLR) method. nih.govnih.gov The model demonstrated robust predictive power, with a correlation coefficient (R²) of 0.91 for the training set and a leave-one-out cross-validation coefficient (Q²) of 0.80. nih.govnih.gov

The analysis revealed that the inhibitory activity was significantly influenced by specific molecular descriptors, including:

Electronegativity: Indicating the importance of electronic interactions. nih.gov

Atomic Masses and van der Waals Volumes: Highlighting the role of steric factors and bulkiness of certain atoms in the molecule. nih.gov

Atom-Centered Fragments: Suggesting that the presence of specific substructures is critical for activity. nih.gov

Both 2D-QSAR and 3D-QSAR models have been applied to related acetamide-containing compounds. semanticscholar.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into how steric and electrostatic fields around the molecules correlate with their biological activity. A 3D-QSAR model developed from a pharmacophore hypothesis for benzothiazole derivatives yielded a statistically significant model, which was then used to predict the activity of new compounds. researchgate.net

These QSAR models serve as valuable tools, not only for predicting the activity of novel analogues but also for providing a deeper understanding of the key structural properties required for biological function, thereby facilitating the rational design of more effective therapeutic agents. excli.de

Preclinical Biological Evaluation Methodologies for 2 2 Oxo 1,3 Benzothiazol 3 2h Yl Acetamide Derivatives

In Vitro Assay Development and Implementation

Initial preclinical evaluation of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide derivatives relies heavily on in vitro assays to determine their biological activity and identify potential therapeutic targets. These assays range from broad-based cell viability studies to high-throughput screens of large compound libraries.

Cell-based assays are fundamental in the early stages of drug discovery for assessing the cytotoxic or antiproliferative effects of novel benzothiazole (B30560) derivatives. A common method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. For instance, various benzothiazole derivatives have been evaluated for their anticancer potential against a panel of human cancer cell lines, including lung (A549), breast (MCF-7, T47-D), colon (Colo205, HCT-116), and cervical (HeLa) cancer cell lines. nih.govrsc.org

In addition to general cytotoxicity, cell-based assays are utilized to investigate the engagement of specific molecular targets. For example, the inhibitory activity of benzothiazole derivatives against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, has been assessed. rsc.orgresearchgate.net Similarly, the antimicrobial and antifungal potential of these compounds has been screened against various bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and fungal species (Candida albicans, Aspergillus niger). nih.govnih.govnih.gov The minimum inhibitory concentration (MIC) is a key parameter determined in these assays to quantify the potency of the compounds. nih.gov

Furthermore, cell-based assays can elucidate the mechanism of action. For example, cell cycle analysis and apoptosis induction studies have been conducted on cancer cells treated with benzothiazole derivatives to understand how these compounds lead to cell death. researchgate.net

| Assay Type | Cell Lines/Organisms | Purpose | Key Findings |

|---|---|---|---|

| MTT Assay | A549, T47-D, HCT-116 | Cytotoxicity screening | Identified derivatives with potent anticancer activity. rsc.org |

| Antimicrobial Screening | S. aureus, B. subtilis, E. coli | Antibacterial activity determination | Determined MIC values for various derivatives. nih.gov |

| EGFR Inhibition Assay | MCF-7, HepG-2 | Target engagement | Evaluated EGFR inhibitory activity of promising cytotoxic compounds. researchgate.net |

| Cell Cycle Analysis | MCF-7 | Mechanism of action | Showed cell cycle arrest at G2/M and pre-G1 phases. researchgate.net |

High-throughput screening (HTS) plays a pivotal role in the discovery of novel bioactive compounds from large libraries of benzothiazole derivatives. HTS allows for the rapid evaluation of thousands of compounds in a cost-effective and time-efficient manner. For instance, a chemical library of approximately 70,000 molecules was screened to identify inhibitors of both replicating and non-replicating Mycobacterium tuberculosis, which led to the discovery of a potent benzothiazole derivative. sci-hub.st

Similarly, virtual screening of large compound libraries is often employed as a preliminary step to identify promising candidates for further experimental testing. In the context of anti-tuberculosis research, a virtual library of 754 benzothiazinone (a related scaffold) analogs was evaluated against the DprE1 target using a covalent docking approach. plos.orgaucegypt.edu This in silico screening identified several analogs with potentially higher binding affinities than a known inhibitor, warranting their synthesis and subsequent in vitro and in vivo investigation. plos.orgaucegypt.edu

Mechanistic In Vivo Studies in Research Models

Following promising in vitro results, mechanistic in vivo studies are conducted in research models to elucidate the biological pathways affected by 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide derivatives and to validate their therapeutic potential in a more complex physiological environment.

Animal models are indispensable for investigating the pharmacological effects of benzothiazole derivatives. For instance, to evaluate the antinociceptive (pain-relieving) properties, various mouse models are employed. These include thermally induced pain models like the hot plate and tail-clip tests, as well as chemically induced pain models such as the acetic acid-induced writhing test. dergipark.org.trbjournal.org These models help to distinguish between central and peripheral analgesic effects. dergipark.org.tr For example, an increase in reaction time in the hot plate test suggests a central mechanism, while a reduction in writhing in the acetic acid test points towards a peripheral mechanism. dergipark.org.tr

In the field of anti-tuberculosis research, while much of the initial work on DprE1 inhibition by benzothiazole derivatives is conducted in vitro and in silico, promising compounds are advanced to in vivo models. plos.orgnih.gov Although specific animal models for DprE1 inhibition by the title compound and its direct derivatives are not detailed in the provided context, the general progression from in vitro activity to in vivo efficacy testing in relevant infection models is a standard practice in the field. sci-hub.st

| Research Area | Animal Model | Test | Purpose |

|---|---|---|---|

| Antinociception | Mouse | Hot Plate Test | Evaluation of central analgesic activity. dergipark.org.tr |

| Antinociception | Mouse | Tail Clip Test | Assessment of centrally mediated analgesia. dergipark.org.tr |

| Antinociception | Mouse | Acetic Acid-Induced Writhing Test | Evaluation of peripheral analgesic activity. dergipark.org.trbjournal.org |

| Anxiolytic Activity | Mouse | Hole Board Test | Assessment of anxiolytic-like effects. dergipark.org.tr |

| Anxiolytic Activity | Mouse | Elevated Plus Maze Test | Evaluation of anxiety-related behaviors. dergipark.org.tr |

| Motor Coordination | Mouse | Rota-rod Test | To rule out motor impairment as a confounding factor. dergipark.org.trbjournal.org |

Beyond pathway elucidation, in vivo studies in controlled research systems are used to investigate a range of biological responses. For example, the anti-inflammatory activity of benzothiazole derivatives has been assessed using the carrageenan-induced rat paw edema model. nih.gov This model allows for the quantification of the reduction in inflammation over time following compound administration.

Furthermore, studies on anxiolytic-like effects have utilized tests such as the hole board and elevated plus maze in mice. dergipark.org.tr These behavioral paradigms are designed to assess anxiety levels based on the animal's exploratory behavior. To ensure that the observed effects are not due to sedation or motor impairment, the rota-rod test is often performed in conjunction with these behavioral assays. dergipark.org.trbjournal.org

Biomarker Discovery and Validation in Preclinical Contexts

While the direct discovery and validation of specific biomarkers for 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide derivatives are not extensively detailed in the available literature, the preclinical evaluation methodologies provide a foundation for such work. Biomarkers are measurable indicators of a biological state or condition and are crucial for monitoring disease progression and therapeutic response.

In the context of the anticancer activity of benzothiazole derivatives, potential biomarkers could include the expression levels of target proteins like EGFR or downstream signaling molecules. rsc.orgresearchgate.net For instance, if a derivative is shown to inhibit EGFR, the phosphorylation status of EGFR could serve as a pharmacodynamic biomarker to confirm target engagement in vivo. Similarly, in anti-tuberculosis research, the inhibition of DprE1 leads to the blockage of cell wall biosynthesis. plos.orgnih.gov Therefore, specific intermediates in the arabinogalactan (B145846) biosynthesis pathway could potentially be developed as biomarkers of drug efficacy.

The validation of such potential biomarkers would involve demonstrating a consistent correlation between the biomarker levels and the pharmacological response to the drug in preclinical models. This would typically involve measuring the biomarker in tissues or biofluids from animal models treated with the benzothiazole derivatives and correlating these measurements with the observed therapeutic outcomes.

Computational Chemistry and Molecular Modeling in the Research of 2 2 Oxo 1,3 Benzothiazol 3 2h Yl Acetamide

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. This technique is crucial for understanding the structural basis of ligand-target interactions and for predicting the binding affinity of a compound.

In the field of benzothiazole (B30560) research, molecular docking has been extensively used to elucidate the mechanism of action for various derivatives. Although specific docking studies on 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide are not detailed in the reviewed literature, studies on closely related benzothiazole acetamide (B32628) derivatives provide valuable insights into their potential biological targets. For instance, derivatives of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl) acetamide have been docked against the DNA gyrase enzyme (PDB: 3G75) to explore their antimicrobial potential. nih.govresearchgate.net The docking scores and interaction patterns from these studies help to rationalize the observed antimicrobial activity and guide the design of more potent analogues. nih.govresearchgate.net

Similarly, docking studies on benzimidazole-substituted-1,3-thiazolidin-4-ones, which share structural motifs with the target compound, have shown significant interactions with cyclin-dependent kinase-8 (CDK8), suggesting a potential role in cancer therapy. nih.gov Another study identified 2-(Benzo[d]isoxazol-3-yl)-N-(4-oxo-2-phenylthiazolidin-3-yl) acetamide as having a high docking score with COX-2, indicating anti-inflammatory potential. sphinxsai.com These examples underscore the power of molecular docking to identify and validate potential protein targets for novel heterocyclic compounds.

| Compound Class/Derivative | Protein Target (PDB ID) | Key Findings/Interactions | Potential Application | Reference |

|---|---|---|---|---|

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | DNA gyrase (3G75) | Good docking scores consistent with antimicrobial activity. | Antibacterial | nih.govresearchgate.net |

| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides | Cyclin-dependent kinase-8 (CDK8) | Putative binding mode with significant interactions identified. | Anticancer (Colon) | nih.gov |

| N-(1,3-benzothiazole-2-yl)-2(pyridine-3-ylformohydrazido) acetamide derivatives | Enoyl-acyl-carrier protein reductase (ENR) | Binding patterns correlated with biological activity against Mycobacterium tuberculosis. | Antituberculosis | core.ac.uk |

| 2-(Benzo[d]isoxazol-3-yl)-N-(4-oxo-2-phenylthiazolidin-3-yl) acetamide | COX-2 | High docking score (-12.793 kcal/mol) with hydrogen bonding to PHE2247, THR561, GLY552. | Anti-inflammatory | sphinxsai.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational changes, flexibility, and stability of ligand-protein complexes, offering a dynamic perspective that complements the static picture provided by molecular docking.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules. These methods can determine parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, molecular orbital shapes, electrostatic potential, and dipole moments. These properties are fundamental to understanding a molecule's reactivity, stability, and intermolecular interactions.

A study on the closely related compound, 2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid, utilized quantum-chemical calculations to determine its electronic properties. nih.gov The HOMO and LUMO energy levels were calculated to be -10.4385 eV and 2.0553 eV, respectively. nih.gov The energy gap between HOMO and LUMO is an important indicator of molecular stability and reactivity. Furthermore, the molecule's dipole moment was calculated to be 8.206 Debye, providing insight into its polarity and solubility characteristics. nih.gov Such calculations are vital for predicting how a molecule will interact with biological targets and its environment.

Virtual Screening and Library Design for Novel Derivatives

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

This approach has been successfully applied to scaffolds related to 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide. In one notable study, structure-based virtual screening was used to discover novel BCR-ABL1 inhibitors, which are crucial in the treatment of chronic myeloid leukemia. mdpi.com This process led to the identification and synthesis of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as a new class of potential inhibitors. mdpi.com By computationally screening compound libraries against the BCR-ABL1 kinase domain, researchers were able to prioritize candidates with favorable binding characteristics, demonstrating the efficiency of virtual screening in designing novel derivatives from a core benzothiazole acetamide structure.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Lead Optimization

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion. These predictions are critical for lead optimization, as they help identify candidates with favorable drug-like properties and avoid costly failures in later stages of drug development.

Numerous studies on benzothiazole derivatives have incorporated in silico ADME predictions. For a series of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, all compounds were found to comply with Lipinski's rule of 5, indicating good potential for oral bioavailability. nih.govresearchgate.net The predictions also showed that most of the compounds had an absorption percentage of over 70%. nih.govresearchgate.net Furthermore, adherence to the Veber rule suggested good intestinal absorption. researchgate.net Similar ADME predictions for 2-aminothiazol-4(5H)-one derivatives showed favorable parameters, with excellent probability of intestinal absorption (over 90%) and high permeability of Caco-2 cells. mdpi.com These studies often evaluate parameters like human intestinal absorption, plasma protein binding, and potential for inhibiting cytochrome P450 (CYP) enzymes, which is crucial for predicting drug-drug interactions. mdpi.com These predictive models are essential for optimizing benzothiazole-based compounds into viable drug candidates.

| Compound Class | ADME Parameter Predicted | Key Findings | Reference |

|---|---|---|---|

| 2-Hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives | Lipinski's Rule of 5, Veber Rule, % Absorption | All compounds complied with Lipinski's and Veber's rules; most had >70% predicted absorption. | nih.govresearchgate.net |

| 2-(4-(Methylsulfonyl) phenyl) benzimidazoles | Physicochemical properties, ADME, Drug-likeness | In silico profiles were studied to support the development of selective COX-2 inhibitors. | rsc.org |

| Substituted 1,3-thiazole and benzothiazole derivatives | Lipinski's Rule of 5 (RO5), Physicochemical properties | Drug likeness was estimated to identify potent drug candidates. | orientjchem.org |

| 2-Aminothiazol-4(5H)-one derivatives | Caco-2 permeability, Intestinal absorption, CYP enzyme inhibition | High intestinal absorption (>90%) predicted; various derivatives showed potential inhibition of CYP2C19, CYP2D6, and CYP1A2, but not CYP3A4. | mdpi.com |

Future Directions and Advanced Research Perspectives for 2 2 Oxo 1,3 Benzothiazol 3 2h Yl Acetamide

Exploration of Novel Biological Roles and Research Applications Beyond Current Scope

The established biological activities of benzothiazole (B30560) derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, provide a logical starting point for future investigations into 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide. rsc.orgjchemrev.commdpi.com While the broader class of benzothiazoles has been explored for these activities, dedicated studies on this specific acetamide (B32628) derivative are necessary to elucidate its unique potential.

Future research should systematically screen 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide and its newly synthesized analogues against a diverse panel of biological targets. Key areas for exploration include:

Neurodegenerative Diseases: Given that some heterocyclic compounds have been investigated for their utility in neurodegenerative disease diagnostics, exploring the potential of this benzothiazole acetamide in targeting pathways associated with conditions like Alzheimer's and Parkinson's disease is a promising avenue. jchemrev.com

Metabolic Disorders: The ability of some benzothiazole derivatives to influence glucose metabolism and insulin (B600854) sensitivity suggests a potential role in developing treatments for diabetes and related metabolic disorders. rsc.org Investigating the effect of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide on relevant metabolic enzymes and receptors could uncover novel therapeutic applications.

Antiparasitic Activity: While less explored, the structural motifs of benzothiazoles could be effective against various parasitic infections. Screening against parasites such as Leishmania, Trypanosoma, and Plasmodium species could reveal new antiparasitic leads.

Enzyme Inhibition: Benzothiazole derivatives have shown promise as inhibitors of various enzymes. mdpi.com A focused investigation into the inhibitory activity of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide against key enzymes implicated in disease, such as kinases, proteases, and topoisomerases, could lead to the development of targeted therapies. mdpi.com

Table 1: Potential Novel Biological Targets for 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Neurodegenerative Diseases | Beta-secretase (BACE1), Monoamine oxidase (MAO) | Potential to modulate pathways in Alzheimer's and Parkinson's diseases. |

| Metabolic Disorders | Dipeptidyl peptidase-4 (DPP-4), Glucokinase | Exploring antidiabetic potential by targeting key metabolic enzymes. rsc.org |

| Parasitic Diseases | Cysteine proteases, Kinases of parasitic origin | Screening for novel antiparasitic agents. |

| Oncology | Tyrosine kinases, Topoisomerases, PI3K | Expanding on the known anticancer potential of the benzothiazole scaffold. mdpi.com |

Development of Advanced Methodologies for Compound Study and Derivatization

Advancing the study of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide will require the adoption and development of sophisticated research methodologies.

Advanced Synthesis Techniques: While traditional synthetic methods are well-established, future efforts should focus on more sustainable and efficient approaches. rsc.org This includes the broader application of green chemistry principles, such as the use of environmentally benign solvents and catalysts, microwave-assisted synthesis, and one-pot multicomponent reactions to generate libraries of derivatives. nih.govnih.govmdpi.com These methods can accelerate the drug discovery process by enabling rapid access to a diverse range of analogues for structure-activity relationship (SAR) studies. nih.gov

Combinatorial Chemistry and High-Throughput Screening: The generation of focused libraries of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide derivatives through combinatorial chemistry, followed by high-throughput screening, will be crucial for identifying lead compounds with enhanced potency and selectivity.

Structural Biology Techniques: Elucidating the precise molecular interactions between 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide derivatives and their biological targets is paramount. Techniques such as X-ray crystallography and cryo-electron microscopy can provide atomic-level insights into these interactions, guiding the rational design of more effective compounds.

Integration with Emerging Technologies in Chemical Biology Research

The convergence of chemistry, biology, and computational science offers powerful new tools for investigating compounds like 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide.

Computational and In Silico Methods: Computer-Aided Drug Design (CADD) is an indispensable tool in modern medicinal chemistry. frontiersin.orgfrontiersin.org Future research should leverage molecular docking, quantum mechanics/molecular mechanics (QM/MM) simulations, and molecular dynamics to predict the binding affinities and modes of interaction of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide derivatives with their targets. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) studies can further refine the design of new analogues with improved biological activity. frontiersin.org

Chemical Proteomics: The use of chemical probes derived from 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can help identify its direct protein targets in a complex biological system. This approach can uncover novel mechanisms of action and off-target effects.

AI and Machine Learning: Artificial intelligence and machine learning algorithms can be employed to analyze large datasets from high-throughput screening and computational studies. These technologies can help predict the biological activities of virtual compounds, prioritize synthetic efforts, and identify complex SAR trends that may not be apparent through traditional analysis.

Challenges and Opportunities in the Academic Investigation of Benzothiazole Acetamides

The academic investigation of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide and its derivatives is not without its challenges, but these also present significant opportunities for innovation.

Challenge: Specificity and Selectivity: A major hurdle in drug development is achieving high specificity for the intended target to minimize off-target effects. The planar structure of the benzothiazole ring can sometimes lead to non-specific interactions.

Opportunity: Rational Drug Design: This challenge can be addressed through sophisticated medicinal chemistry campaigns. By systematically modifying the substituents on the benzothiazole core and the acetamide side chain, it is possible to enhance selectivity. Computational modeling can play a crucial role in predicting modifications that will favor binding to the desired target. researchgate.net

Challenge: Physicochemical Properties: Issues such as poor aqueous solubility and metabolic instability can hinder the development of benzothiazole derivatives into viable drug candidates. researchgate.net

Opportunity: Prodrug Strategies and Formulation Development: These limitations can be overcome through prodrug approaches, where the parent compound is chemically modified to improve its pharmacokinetic properties. Additionally, advanced formulation technologies can be explored to enhance bioavailability.

Challenge: Understanding Resistance Mechanisms: For antimicrobial and anticancer agents, the development of resistance is a significant concern.

Opportunity: Novel Mechanisms of Action: Investigating derivatives of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide that operate via novel mechanisms of action could provide a strategy to circumvent existing resistance pathways.

Strategies for Overcoming Research Limitations and Advancing Knowledge Base

To realize the full potential of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide, a multi-pronged strategic approach is necessary.

Interdisciplinary Collaboration: Fostering collaborations between synthetic chemists, medicinal chemists, biologists, computational scientists, and pharmacologists is essential. Such synergistic efforts will accelerate the cycle of design, synthesis, testing, and optimization.

Focused Library Synthesis: Rather than synthesizing compounds randomly, efforts should be directed towards creating focused libraries of derivatives based on computational predictions and existing SAR data. This will increase the efficiency of identifying potent and selective compounds.

Open Access Data Sharing: The establishment of open-access databases for sharing synthetic protocols, biological activity data, and computational models related to benzothiazole acetamides would prevent duplication of effort and foster a more collaborative research environment.

Development of Novel Assay Systems: The creation of more physiologically relevant in vitro and in vivo assay systems will provide a more accurate prediction of a compound's efficacy and safety in humans.

By pursuing these future directions, the scientific community can unlock the full therapeutic potential of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide and its derivatives, paving the way for the development of novel medicines to address unmet medical needs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : A common synthesis involves nucleophilic substitution of benzo[d]isothiazol-3(2H)-one with chloroacetic acid in alkaline conditions. For example, reacting benzo[d]isothiazol-3(2H)-one (1.50 g, 0.01 mol) with chloroacetic acid (0.95 g, 0.01 mol) in aqueous NaOH (0.80 g, 0.02 mol) at 0–25°C for 4.5 h yields the product (50% yield). Adjusting pH to 1–2 post-reaction precipitates the compound . Recrystallization from dimethylformamide (DMF)/water improves purity.

Q. How is the crystal structure of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. The compound crystallizes in a monoclinic system (e.g., space group P2₁/c) with bond lengths and angles confirming the benzothiazolone core and acetamide side chain. Hydrogen-bonding networks (e.g., O–H···O and N–H···O interactions) stabilize the lattice . Refinement parameters (e.g., R₁ < 0.05) ensure accuracy.

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer : Use in vitro antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi. Minimum inhibitory concentration (MIC) values are determined at 24–48 h. For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling predict the interaction of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using protein structures from the PDB (e.g., Candida albicans cytochrome P450). Optimize ligand conformations with density functional theory (DFT) at the B3LYP/6-31G* level. Validate binding free energies (ΔG) via molecular dynamics (MD) simulations in explicit solvent .

Q. What strategies resolve contradictions in reported bioactivity data for benzothiazolone derivatives?

- Methodological Answer : Cross-validate assays under standardized conditions (e.g., CLSI guidelines). Analyze substituent effects: Electron-withdrawing groups (e.g., Cl) on the benzothiazolone ring enhance antifungal activity, while bulky acetamide substituents may reduce solubility, causing variability . Use HPLC to confirm compound integrity pre-assay.

Q. How does structural modification of the acetamide side chain influence pharmacological properties?

- Methodological Answer : Introduce alkyl/aryl groups via reductive amination or coupling reactions (e.g., EDC/HOBt). For example, replacing the acetamide hydrogen with a phenoxy group increases lipophilicity (logP), improving blood-brain barrier penetration. Assess metabolic stability via liver microsome assays (e.g., human CYP450 isoforms) .

Q. What analytical techniques are critical for detecting degradation products under physiological conditions?

- Methodological Answer : Use LC-MS/MS (ESI+) in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4). Major degradation pathways include hydrolysis of the benzothiazolone ring (detected at m/z 152) and acetamide cleavage (m/z 89). Accelerated stability studies (40°C/75% RH) quantify degradation kinetics .

Q. How can structure-activity relationship (SAR) studies guide the design of novel derivatives?

- Methodological Answer : Correlate substituent effects (e.g., Hammett σ values) with bioactivity. For instance, electron-deficient benzothiazolone rings improve antifungal potency (MIC = 8 µg/mL vs. C. albicans), while methyl groups on the acetamide enhance metabolic half-life (t₁/₂ > 2 h in plasma) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.